Non-Inferior Clinical Efficacy of Aluminum Diacetate 2% vs. Triple-Antibiotic/Corticosteroid for Canine Otitis Externa
In a randomized, open-label clinical trial involving 142 dogs (232 ears) with otitis externa, a 2% aluminum diacetate / 0.1% betamethasone otic solution (modified Burow's solution) demonstrated a 65% cure rate at 10 days, compared to 59% for the standard treatment with polymyxin B sulfate, prednisolone acetate, and miconazole (Surolan) [1]. The study met the pre-specified non-inferiority margin of -11.5%, confirming that the aluminum diacetate formulation was statistically non-inferior to the antibiotic/corticosteroid combination [1].
| Evidence Dimension | Cure rate for canine otitis externa at 10 days |
|---|---|
| Target Compound Data | 65% (95% CI: 56% to 73%) |
| Comparator Or Baseline | Surolan (polymyxin B, prednisolone, miconazole): 59% (95% CI: 50% to 68%) |
| Quantified Difference | 6% absolute difference; non-inferiority margin -11.5% met |
| Conditions | Prospective, open-label, randomized trial in 142 dogs with otitis externa; modified Burow's solution (2% aluminum diacetate + 0.1% betamethasone) vs. Surolan for 10 days |
Why This Matters
This clinical evidence supports the procurement of aluminum diacetate-based formulations as a non-antibiotic alternative for managing otitis externa, particularly in the context of rising antimicrobial resistance, without compromising efficacy.
- [1] Sadeghi, S., et al. (2021). Use of a modified Burow's solution to treat canine otitis externa: A randomised comparative clinical study. Veterinary Record, 188(11), e503. DOI: 10.1002/vetr.503 View Source
